molecular formula C18H20N4O5 B14443016 N6-2-Propynylmitomycin C CAS No. 78142-79-7

N6-2-Propynylmitomycin C

Cat. No.: B14443016
CAS No.: 78142-79-7
M. Wt: 372.4 g/mol
InChI Key: VWTQUILISBTGND-QJIICXBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-2-Propynylmitomycin C is a synthetic analogue of the potent antineoplastic antibiotic Mitomycin C, which is isolated from Streptomyces caespitosus . Mitomycin C is a well-known alkylating agent that inhibits DNA synthesis by cross-linking complementary strands of the DNA double helix . This class of compounds requires reductive activation to generate reactive species that cause covalent DNA cross-links and monoadducts, leading to cell death . As a structural derivative, this compound is designed for investigative purposes to study structure-activity relationships, potentially modulating properties like bioreductive activation, toxicity profile, and antitumor efficacy. Research on mitomycin analogues aims to develop agents with improved therapeutic indices and reduced side effects, such as the bone marrow toxicity and hemolytic uremic syndrome associated with the parent compound . This product, this compound, is intended for research applications such as exploring novel anticancer mechanisms, prodrug strategies, and overcoming drug resistance. It is provided as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78142-79-7

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(prop-2-ynylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C18H20N4O5/c1-4-5-20-12-8(2)14(23)13-11(15(12)24)9(7-27-17(19)25)18(26-3)16-10(21-16)6-22(13)18/h1,9-10,16,20-21H,5-7H2,2-3H3,(H2,19,25)/t9-,10+,16+,18-/m1/s1

InChI Key

VWTQUILISBTGND-QJIICXBUSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCC#C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCC#C

Origin of Product

United States

Synthetic Approaches and Chemical Modifications of N6 2 Propynylmitomycin C

Methodologies for N6-2-Propynylmitomycin C Synthesis

The synthesis of N6-substituted mitomycin C analogues, including the propargyl derivative, typically starts from a more readily available precursor like Mitomycin A or Mitomycin C itself. The general approach involves the displacement of a leaving group at the C7 position of the mitosane ring with propargylamine (B41283).

One established method begins with the conversion of Mitomycin C to a more stable intermediate. For instance, N-methylation of the aziridine (B145994) nitrogen of Mitomycin C using methyl iodide yields porfiromycin (B1679050). nih.gov This intermediate can then be chemically modified. The quinone amine at the 7-position is hydrolyzed to a hydroxy group, which is subsequently methylated using diazomethane (B1218177) to create a 7-methoxy intermediate. This methoxy (B1213986) group serves as an effective leaving group that can be displaced by various amines. nih.gov The reaction with propargylamine then yields the desired 7-(N-propargyl)-porfiromycin, an analogue of this compound. nih.gov

A more direct route involves the reaction of Mitomycin A, which has a methoxy group at the 7-position, with propargylamine. nih.gov This nucleophilic substitution reaction directly installs the propargylamino side chain. The choice of starting material and specific reaction conditions can be optimized to improve yield and purity.

Table 1: Key Synthetic Intermediates and Reagents

Compound/Reagent Role in Synthesis Reference
Mitomycin A Starting material with a C7 methoxy leaving group. nih.gov
Mitomycin C Common precursor, often converted to porfiromycin first. nih.gov
Porfiromycin N-methylated, more stable mitomycin C derivative. nih.gov
Propargylamine Nucleophile used to introduce the 2-propynyl group. nih.govnih.gov

Design and Preparation of this compound Derivatives

The design of this compound derivatives is primarily driven by the desire to create hybrid molecules that combine the potent DNA alkylating ability of the mitomycin core with another biologically active molecule. The terminal alkyne of the propargyl group is an exceptionally versatile chemical handle for this purpose, particularly for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. nih.gov

The strategy involves preparing the N6-propargyl mitomycin component separately and then "clicking" it to a second molecule that has been functionalized with an azide (B81097) group. nih.govresearchgate.net This convergent synthetic approach offers significant flexibility, allowing for the combination of diverse molecular entities. nih.gov For example, a steroidal antiestrogen (B12405530) was prepared with an azido-triethylene glycoloxy linker and then ligated to 7-N-propargyl-porfiromycin to create a novel estrogen receptor-targeted drug hybrid. nih.gov This modular approach allows for the variation of both the targeting moiety and the linker to optimize the properties of the final conjugate.

Structural modifications at the 7-amino group of mitomycin C have been shown to be well-tolerated, often retaining significant anticancer and DNA alkylating activity. nih.govresearchgate.net This tolerance allows for the attachment of various pendant groups, like the propargyl group, without abolishing the core bioactivity of the parent compound.

Strategic Chemical Elaboration for Research Purposes

The propargyl group on this compound is not just a linker but a key functional element for strategic chemical elaboration in research. Its primary utility lies in its ability to participate in highly efficient and specific ligation reactions. The Huisgen [3+2] cycloaddition reaction with an azide-functionalized partner is a prime example of this strategic elaboration. nih.gov

This "click" chemistry approach has been used to:

Create Targeted Drug Conjugates: By linking this compound to molecules that target specific cell receptors, such as the estrogen receptor, researchers can direct the cytotoxic payload to cancer cells that overexpress these receptors. nih.govresearchgate.net

Develop Molecular Probes: The alkyne can be used to attach fluorescent dyes or biotin (B1667282) tags. These probes can be invaluable for studying the distribution, uptake, and cellular localization of the mitomycin analogue, providing insights into its mechanism of action.

Investigate Structure-Activity Relationships: A library of derivatives can be rapidly synthesized by clicking various azide-containing fragments to the N6-propargyl core. This allows for a systematic exploration of how different appended moieties affect biological activity.

The synthesis of these elaborate structures relies on a convergent strategy where the complex mitomycin alkyne and the azide partner are prepared independently and then joined in a final, high-yielding step. nih.gov This modularity is a significant advantage when working with complex and sensitive molecules like mitomycin C.

Table 2: Examples of Strategic Elaboration of N6-Propargyl Mitomycin Derivatives

Elaboration Strategy Purpose Example Application Reference
Huisgen [3+2] Cycloaddition Ligation to azide-functionalized molecules. Synthesis of a steroidal antiestrogen-mitomycin C hybrid. nih.gov
Conjugation to Targeting Ligands Enhance selectivity for specific cancer cells. Targeting the estrogen receptor in breast cancer. nih.govresearchgate.net

Compound Index

Molecular and Cellular Mechanisms of Action of N6 2 Propynylmitomycin C

Biochemical Activation Pathways and Metabolites

The activation of Mitomycin C is a prerequisite for its cytotoxic activity and proceeds via bioreductive pathways. While specific studies on the activation of N6-2-Propynylmitomycin C are not extensively detailed in the available literature, the mechanism can be inferred from its parent compound, Mitomycin C.

Mitomycin C itself is a prodrug that requires enzymatic reduction of its quinone ring to become an active alkylating agent. This reduction can be carried out by various enzymes, including NADPH:cytochrome P450 reductase. Upon reduction, the molecule undergoes a series of spontaneous rearrangements to form a reactive electrophilic species.

An analog of Mitomycin C, decarbamoyl mitomycin C (DMC), which shares structural similarities, is activated through similar reductive processes. yale.edu DMC, like MMC, becomes a potent DNA alkylating agent following this activation. yale.edu It is hypothesized that this compound follows a similar activation cascade, leading to the formation of reactive intermediates capable of alkylating DNA. The specific metabolites resulting from the activation of this compound and the influence of the N6-propynyl group on the metabolic profile are areas requiring further investigation.

DNA Adduct Formation and Interstrand Cross-linking Dynamics

The hallmark of Mitomycin C's cytotoxicity is its ability to form covalent adducts with DNA, leading to both mono-adducts and the more lethal interstrand cross-links (ICLs). frontiersin.orgnih.gov These ICLs prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. frontiersin.org

Research on Mitomycin C has demonstrated the formation of adducts at the N6 position of deoxyadenosine. nih.gov A study detailing the chemical synthesis of Mitomycin C and decarbamoylmitomycin C N6-deoxyadenosine adducts provides insight into the potential adducts formed by this compound. nih.gov The synthesis involves a nucleophilic aromatic substitution reaction, resulting in a stable linkage between the mitosene core and the deoxyadenosine. nih.gov

Table 1: Key DNA Adducts and Cross-links

CompoundAdduct TypeDNA TargetSignificance
Mitomycin C Mono-adductGuanine, AdeninePrecursor to ICLs, can stall replication. frontiersin.orgnih.gov
Mitomycin C Interstrand Cross-link (ICL)Guanine-GuanineHighly cytotoxic, blocks DNA replication and transcription. frontiersin.org
This compound Predicted N6-deoxyadenosine adductAdenineBased on the reactivity of the mitosene core and synthesis of related adducts. nih.gov

Perturbation of DNA Replication and Repair Processes

The formation of DNA adducts and ICLs by compounds like this compound poses a significant challenge to the cellular machinery responsible for DNA replication and repair. When a replication fork encounters an ICL, it stalls, triggering a complex series of events aimed at repairing the damage. frontiersin.orgplos.org

The cellular response to ICLs involves a specialized repair pathway known as the Fanconi Anemia (FA) pathway. frontiersin.org This pathway coordinates the action of multiple proteins to unhook the cross-link, excise the damaged portion of the DNA, and then repair the resulting gap. frontiersin.org The process often involves structure-specific nucleases and translesion synthesis (TLS) polymerases to bypass the lesion. frontiersin.org

If the repair process is unsuccessful or overwhelmed, the stalled replication fork can collapse, leading to the formation of double-strand breaks (DSBs). frontiersin.org These DSBs are highly toxic lesions that can lead to chromosomal rearrangements and cell death if not properly repaired. frontiersin.org The checkpoint kinase Chk1 plays a crucial role in stabilizing stalled replication forks and preventing their collapse. biorxiv.org The ability of this compound to induce replication stress and activate these repair pathways is a central component of its mechanism of action.

Downstream Cellular Signaling Perturbations

The DNA damage induced by this compound triggers a cascade of downstream signaling events that ultimately determine the fate of the cell. Two of the most critical pathways involved are the p53 and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The p53 tumor suppressor protein is a master regulator of the cellular response to DNA damage. nih.govmdpi.com In response to genotoxic stress, p53 is activated and can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe. nih.govmdpi.com The functional interaction between p53 and the MAPK pathways is crucial in orchestrating these cellular outcomes. nih.gov

The MAPK signaling pathways , which include the ERK, JNK, and p38 kinase cascades, are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. wikipedia.orggenome.jpthermofisher.com In the context of DNA damage, the stress-activated JNK and p38 MAPK pathways are often activated, contributing to the induction of apoptosis. nih.govthermofisher.com The ERK pathway, typically associated with cell survival and proliferation, can also be modulated by DNA damaging agents. wikipedia.org The perturbation of these signaling networks by this compound-induced DNA damage is a key determinant of its anti-cancer activity.

Structure Activity Relationship Sar Studies of N6 2 Propynylmitomycin C Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of mitomycin C analogues is intricately linked to several key structural features. The mitosane core, the aziridine (B145994) ring, the quinone system, and the carbamate (B1207046) group at C10 are all considered essential for the mechanism of action, which involves the bioreductive activation of the quinone followed by DNA alkylation. nih.gov

For N7-substituted analogues, such as N6-2-propynylmitomycin C (also referred to as N7-propargyl mitomycin C), the nature of the substituent at the N7 position plays a crucial role in modulating the physicochemical properties and biological activity of the parent compound. Studies on a variety of N7-substituted mitomycin C derivatives have revealed that this position is amenable to modification without abrogating the essential DNA alkylating activity. researchgate.netresearchgate.net

Key determinants for the biological activity of these analogues include:

Quinone Reducibility: The ease of reduction of the quinone moiety is a critical factor, as this is the initial step in the activation cascade that leads to DNA alkylation. The electronic properties of the N7-substituent can influence the reduction potential of the quinone. nih.gov

Steric Factors: The size and shape of the N7-substituent can impact the interaction of the analogue with DNA and with the activating enzymes.

Impact of the N6-Substituent on Molecular Interactions and Biological Profile

The biological profile of N7-substituted analogues can be profoundly affected by the nature of the substituent. For instance, the introduction of different spacers and functional groups at the N7 position has been shown to alter the potency and in vitro antitumor activity of the resulting compounds. nih.gov While some substitutions may lead to decreased potency, others have been shown to enhance it. nih.govnih.gov

The table below summarizes the general impact of different classes of N7-substituents on the biological activity of mitomycin C analogues, providing a framework for understanding the potential effects of modifications to the N6-2-propynyl group.

N7-Substituent ClassGeneral Impact on Biological ActivityReference
Alkyl Groups Generally well-tolerated, can modulate lipophilicity. nih.gov
Aryl Groups Can enhance activity, with lipophilicity being a key factor. nih.gov
Hydrazine Groups Some derivatives show activity comparable to mitomycin C. nih.gov
Sugar Moieties Activity is highly dependent on the linker connecting the sugar to the mitomycin core. nih.gov
Alkynyl Groups Provides a functional handle for further modifications and can be part of potent analogues. researchgate.net

Rational Design of Modified Mitomycin Analogues Based on SAR

The insights gained from SAR studies provide a foundation for the rational design of new mitomycin C analogues with improved properties. The goal is to create derivatives that exhibit enhanced tumor selectivity, increased potency, and reduced toxicity.

One successful strategy involves the use of the N7-substituent as a point of attachment for tumor-targeting ligands. For example, the propynyl (B12738560) group of this compound can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to conjugate the mitomycin C core to molecules that selectively bind to receptors overexpressed on cancer cells. researchgate.net This approach aims to deliver the cytotoxic agent preferentially to the tumor site, thereby minimizing off-target effects.

The design of such targeted drug hybrids involves several key considerations:

Choice of Targeting Ligand: The ligand should have high affinity and selectivity for its target receptor.

Linker Chemistry: The linker connecting the mitomycin C analogue to the targeting ligand must be stable in circulation but may be designed to be cleaved within the tumor microenvironment.

Computational SAR Modeling and Prediction

In recent years, computational methods have become increasingly valuable in the field of drug design and SAR analysis. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural features of mitomycin C analogues with their biological activities. nih.gov

These models can be used to:

Predict the activity of novel, unsynthesized analogues: This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and biological evaluation.

Identify key molecular descriptors: QSAR studies can help to identify the specific physicochemical properties (e.g., electronic, steric, and hydrophobic) of the N7-substituent that are most important for biological activity.

Molecular docking and molecular dynamics simulations can provide further insights into the molecular interactions between mitomycin C analogues and their biological targets, such as DNA and activating enzymes. These computational tools can help to visualize how different N7-substituents fit into the binding sites and can aid in the rational design of analogues with improved binding affinity and specificity.

Identification and Validation of Molecular Targets for N6 2 Propynylmitomycin C

Proteomic and Genomic Strategies for Target Discovery

The initial step in identifying the molecular targets of a novel compound like N6-2-Propynylmitomycin C involves broad, unbiased screening techniques. Proteomic and genomic approaches offer powerful tools to map the interactions of a drug within the complex cellular environment.

Proteomic Strategies:

Proteomic approaches aim to identify the direct protein targets of a compound. Techniques such as affinity chromatography-mass spectrometry involve immobilizing this compound on a solid support and passing cell lysates over it. Proteins that bind to the compound can then be eluted and identified by mass spectrometry. Another approach is chemical proteomics, where a reactive group on the drug is used to covalently label its protein targets within intact cells. These labeled proteins can then be isolated and identified.

Genomic Strategies:

Genomic strategies, on the other hand, can reveal genes that are essential for a compound's activity, thus indirectly pointing to its targets or pathways. High-throughput screening using technologies like CRISPR-Cas9 or RNA interference (RNAi) can identify genes whose inactivation confers resistance or sensitivity to this compound. For instance, a library of cells, each with a different gene knocked out, can be treated with the compound. Cells that survive may harbor a knockout of a gene that is essential for the drug's cytotoxic effects.

A hypothetical application of these strategies to this compound could yield a list of potential protein and gene targets, as illustrated in the table below.

Strategy Hypothetical Target Identified Potential Function
Affinity ChromatographyProtein Kinase XCell cycle regulation
Chemical ProteomicsHeat Shock Protein YProtein folding and stability
CRISPR-Cas9 ScreenDNA Repair Gene ZMaintenance of genomic integrity
RNAi ScreenTranscription Factor ARegulation of gene expression

Functional Validation of Direct and Indirect Targets

Once a list of potential targets is generated, the next critical step is to validate these interactions and determine whether they are direct or indirect.

Validation of Direct Targets:

To confirm a direct interaction between this compound and a putative protein target, several biophysical and biochemical assays can be employed. Isothermal titration calorimetry (ITC) can measure the heat change upon binding, providing information on the binding affinity and stoichiometry. Surface plasmon resonance (SPR) is another technique that can quantify the binding kinetics of the drug to its target protein immobilized on a sensor chip. Additionally, cellular thermal shift assays (CETSA) can be used to demonstrate target engagement in a cellular context. This method relies on the principle that a protein's thermal stability is altered upon ligand binding.

Validation of Indirect Targets:

For targets identified through genomic screens, it is essential to determine if they are part of the pathway affected by the drug rather than the direct binding partner. This can be achieved by overexpressing or knocking down the candidate gene and observing the effect on the cellular response to this compound. For example, if the overexpression of a particular gene confers resistance to the compound, it suggests that the gene product is involved in the drug's mechanism of action.

The following table outlines potential validation experiments for the hypothetical targets identified earlier.

Hypothetical Target Validation Method Expected Outcome for a True Target
Protein Kinase XIsothermal Titration CalorimetryMeasurable binding affinity
Heat Shock Protein YCellular Thermal Shift AssayIncreased thermal stability upon binding
DNA Repair Gene ZGene OverexpressionIncreased resistance to the compound
Transcription Factor AGene KnockdownIncreased sensitivity to the compound

Pathway Analysis of Target-Mediated Effects

After validating the molecular targets, the final step is to understand how these interactions lead to the observed cellular effects. Pathway analysis integrates the target information with existing knowledge of cellular signaling and metabolic networks.

Bioinformatic tools can be used to map the identified targets onto known pathways, such as those involved in cell cycle control, apoptosis, or DNA damage response. This analysis can reveal which cellular processes are most significantly perturbed by this compound. For instance, if multiple validated targets are components of the DNA damage response pathway, it would strongly suggest that the compound's primary mechanism of action involves inducing DNA damage.

Further experimental work would then be required to confirm the involvement of these pathways. This could involve measuring the activity of key enzymes in the predicted pathway or monitoring the levels of downstream signaling molecules after treatment with the compound.

A hypothetical pathway analysis for this compound might reveal the following:

Validated Target Implicated Pathway Potential Cellular Effect
Protein Kinase XCell Cycle CheckpointG2/M phase arrest
DNA Repair Gene ZHomologous RecombinationApoptosis due to unrepaired DNA damage

By systematically applying these proteomic, genomic, and bioinformatic strategies, researchers can build a comprehensive understanding of the molecular mechanisms underlying the activity of this compound, paving the way for its potential development as a therapeutic agent.

Mechanisms of Acquired and Intrinsic Resistance to N6 2 Propynylmitomycin C

Cellular Adaptations Leading to Resistance Phenotypes

Cancer cells can develop resistance to Mitomycin C through a variety of adaptive changes. A key adaptation involves the modulation of enzymes responsible for the bioactivation of the drug. Mitomycin C and its analogs are prodrugs that require enzymatic reduction to become active cytotoxic agents that crosslink DNA. pnas.orgnih.gov A reduction in the activity of these activating enzymes can therefore lead to a resistant phenotype.

In human bladder cancer cell lines, for instance, resistance to Mitomycin C has been linked to decreased activity of NADPH cytochrome P450 reductase and DT-diaphorase, enzymes crucial for the drug's activation. nih.gov This leads to a reduction in the formation of DNA interstrand cross-links, the primary mechanism of MMC-induced cell death. nih.gov Similarly, some resistant cell lines have been observed to exhibit increased expression of cell surface proteins, which may be associated with the development of resistance.

Another cellular adaptation involves changes in the cellular redox state and the expression of antioxidant proteins. For example, in a Mitomycin C-resistant colon cancer cell line, levels of glutathione (B108866) reductase and glutathione peroxidase were found to be significantly increased, suggesting a greater capacity to handle the oxidative stress induced by the drug. nih.gov

Furthermore, cellular adaptations can also manifest as changes in cell morphology and adhesion. While not directly a resistance mechanism, such changes can be indicative of a broader phenotypic shift towards a more resilient state.

Biochemical Alterations in Resistant Cell Models

Building on cellular adaptations, specific biochemical alterations are hallmarks of Mitomycin C resistance. A primary biochemical mechanism of resistance is the decreased enzymatic activation of the drug. pnas.org Studies have shown that cancer cell lines with acquired resistance to Mitomycin C often exhibit significantly lower levels of DT-diaphorase and NADPH cytochrome P450 reductase activities. nih.govnih.gov This impairment in bioactivation results in a lower concentration of the active, DNA-alkylating form of the drug within the cell. nih.gov

Conversely, an increase in drug detoxification pathways represents another significant biochemical alteration. This is often mediated by the overexpression of glutathione S-transferases (GSTs), particularly the pi and alpha isoenzymes. nih.gov These enzymes conjugate glutathione to the drug, facilitating its efflux from the cell and preventing it from reaching its DNA target. In a resistant colon cancer cell line, HT-29R13, a significant increase in the expression of GST-pi and GST-alpha was observed, alongside elevated levels of glutathione reductase and glutathione peroxidase, which support the glutathione-based detoxification system. nih.gov

The following table summarizes key biochemical alterations observed in Mitomycin C-resistant cell lines:

Cell LineParent CompoundKey Biochemical AlterationConsequenceReference
HT-29R13 (Colon Cancer)Mitomycin CIncreased GST-pi and GST-alpha expression; Increased glutathione reductase and peroxidaseEnhanced drug detoxification nih.gov
HT-29R13 (Colon Cancer)Mitomycin CDecreased DT-diaphorase levelsDecreased drug activation nih.gov
J82/MMC-2 (Bladder Cancer)Mitomycin CSignificantly lower NADPH cytochrome P450 reductase and DT-diaphorase activityImpaired drug activation nih.gov
J82/MMC-2 (Bladder Cancer)Mitomycin CMarkedly higher DNA polymerase beta mRNA levelEnhanced DNA repair nih.gov
SCaBER (Bladder Cancer)Mitomycin CSignificantly lower NADPH cytochrome P450 reductase and DT-diaphorase activitiesInefficient drug activation nih.gov

Strategies to Overcome Resistance in Preclinical Research Models

Overcoming resistance to mitomycin antibiotics is a key area of preclinical research. Several strategies have been explored to circumvent the resistance mechanisms observed for Mitomycin C, which could be applicable to N6-2-Propynylmitomycin C.

One approach is to enhance the activity of the bioreductive enzymes that activate the drug. For instance, the overexpression of these enzymes in resistant cells has been shown to restore sensitivity to Mitomycin C. Another strategy involves the use of agents that inhibit the detoxification pathways. For example, inhibiting glutathione S-transferases could prevent the inactivation of the drug and increase its intracellular concentration.

In cases where resistance is due to decreased drug activation under aerobic conditions, the use of hypoxia-activated prodrugs could be a viable strategy. Since the activation of mitomycins is enhanced under hypoxic conditions, which are common in solid tumors, this approach could bypass resistance mechanisms that are specific to aerobic metabolism. pnas.orgnih.gov

Furthermore, combination therapies that target parallel survival pathways in cancer cells can also be effective. For example, combining this compound with inhibitors of DNA repair pathways could potentiate its cytotoxic effects and overcome resistance mediated by enhanced DNA repair.

The following table outlines potential strategies to overcome resistance based on the known mechanisms for Mitomycin C:

Resistance MechanismStrategy to OvercomeRationale
Decreased drug activationOverexpression of bioreductive enzymesRestore the cell's ability to convert the prodrug to its active form
Increased drug detoxificationInhibition of glutathione S-transferasesPrevent the inactivation and efflux of the drug
Enhanced DNA repairCombination with DNA repair inhibitorsBlock the cell's ability to repair drug-induced DNA damage
Hypoxia-selective resistanceExploitation of hypoxic tumor microenvironmentLeverage the enhanced drug activation under low oxygen conditions

In Vitro Biological Characterization of N6 2 Propynylmitomycin C Activity

Assessment of Cellular Viability and Proliferation in Diverse Cell Lines

No data is available regarding the assessment of cellular viability and proliferation in diverse cell lines treated with N6-2-Propynylmitomycin C.

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

There is no available information on the induction of apoptosis or cell cycle arrest in cellular models specifically by this compound.

Modulations of Specific Biochemical Pathways and Enzymes

Specific biochemical pathways and enzymes modulated by this compound have not been documented in the available scientific literature.

Comparative Analysis with Mitomycin C and Other Mitomycin Analogues

A comparative analysis of the in vitro activity of this compound with Mitomycin C and other mitomycin analogues could not be performed as no activity data for the specified compound was found.

N6 2 Propynylmitomycin C in Preclinical Drug Discovery Research

Evaluation as a Chemical Probe for Biological Systems

The incorporation of a terminal alkyne, such as the 2-propynyl group, transforms a bioactive molecule like Mitomycin C into a powerful chemical probe. nih.gov This functional group serves as a "handle" for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. nih.gov The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing probe and a reporter molecule tagged with an azide (B81097). nih.gov

The general workflow for using N6-2-Propynylmitomycin C as a chemical probe in target identification involves several key steps:

Cellular Treatment: Live cells or cell lysates are incubated with this compound, allowing it to bind to its molecular targets.

Lysis and Click Reaction: The cells are lysed, and the entire proteome is subjected to a click reaction with an azide-tagged reporter molecule, such as biotin-azide or a fluorophore-azide.

Enrichment and Identification: If a biotin-azide tag is used, the probe-target complexes can be enriched from the complex proteome using streptavidin-coated beads.

Analysis: The enriched proteins are then identified and quantified using advanced proteomics techniques like mass spectrometry. mdpi.comnih.gov

This chemoproteomic approach allows researchers to directly "fish" for the binding partners of this compound within a complex biological system. nih.gov By identifying the proteins that the compound interacts with, scientists can elucidate its mechanism of action, confirm on-target engagement, and discover previously unknown off-targets, which is crucial for understanding both its therapeutic effects and potential side effects. nih.govnih.gov The use of an alkyne handle is a versatile strategy for covalently capturing and identifying the targets of bioactive compounds. nih.gov

Lead Optimization Strategies for this compound Derivatives

While specific optimization studies on this compound are not extensively documented, lead optimization strategies can be inferred from comprehensive structure-activity relationship (SAR) studies conducted on numerous Mitomycin C (MMC) and Mitomycin A (MMA) analogues. nih.govnih.gov These studies provide a framework for rationally designing derivatives with improved potency and selectivity.

The primary goal of lead optimization is to enhance therapeutic efficacy by modifying the chemical structure. For mitomycin analogues, two key physicochemical properties have been identified as critical determinants of antitumor activity in cell-based assays:

Quinone Reduction Potential (E1/2): Mitomycin C requires bioreductive activation of its quinone ring to become an active alkylating agent. nih.gov Derivatives that are more easily reduced (i.e., have a higher reduction potential) tend to be more potent. SAR studies have shown a direct correlation between E1/2 and cytotoxicity for MMC derivatives. nih.gov

Lipophilicity (log P): The ability of a drug to cross cell membranes is governed by its lipophilicity. For mitomycin analogues, increased lipophilicity has been correlated with higher potency in solid tumor cell line assays, likely due to enhanced cellular uptake. nih.gov

Structural Modification StrategyTarget Physicochemical PropertyPredicted Outcome on ActivityRationale
Substitution on the aziridine (B145994) ringReactivity, StabilityModulation of DNA cross-linking efficiencyAlters the electrophilicity of the active species.
Modification of the C7 substituent (e.g., N6-propynyl group)Lipophilicity (log P)Increased potency with higher lipophilicity (in vitro)Enhances cellular uptake into tumor cells. nih.gov
Substitution on the quinone ringReduction Potential (E1/2)Increased potency with more easily reduced quinonesFacilitates the required bioreductive activation. nih.gov
Modification of the C10 carbamate (B1207046)Leaving Group AbilityModulation of DNA cross-linking efficiencyAffects the second alkylation step in DNA cross-linking.

Polypharmacological Aspects and Off-Target Research

The term polypharmacology refers to the ability of a drug to interact with multiple targets. While the primary and most studied target of the parent compound, Mitomycin C, is nuclear DNA, subsequent research has revealed that its activity is not limited to this single interaction. nih.gov This suggests that derivatives like this compound may also exhibit a complex pharmacological profile.

The known molecular interactions of Mitomycin C provide a basis for investigating the potential polypharmacology of its derivatives:

Nuclear DNA (nDNA): The canonical mechanism of Mitomycin C involves the reductive activation followed by the generation of covalent interstrand cross-links in nDNA, particularly at G-C rich sequences. This action blocks DNA replication and transcription, leading to cell death. nih.govresearchgate.net

Ribosomal RNA (rRNA): Emerging research indicates that RNA, which is abundant in the cytosol where Mitomycin C is primarily activated, is a likely biological target. Specifically, Mitomycin C has been shown to bind to 18S rRNA, leading to its degradation and a subsequent inhibition of protein translation. This represents a novel cytotoxic mechanism distinct from its DNA-damaging effects. nih.gov

The development of this compound as a chemical probe (as described in section 8.1) is a critical tool for systematically exploring its polypharmacology. By using this probe in unbiased chemoproteomic screens, researchers can identify the full spectrum of its protein and nucleic acid binding partners, providing a comprehensive map of its on-target and off-target interactions.

Potential for Repurposing and Novel Therapeutic Applications

Drug repurposing involves finding new therapeutic uses for existing or previously studied compounds. For a derivative like this compound, repurposing efforts would build upon the extensive clinical history of its parent compound while exploring novel strategies to enhance its therapeutic window or apply it to new disease contexts.

One major challenge with Mitomycin C is the development of multidrug resistance (MDR) in tumors. researchwithrutgers.com Therefore, a key area for novel applications lies in creating derivatives or formulations that can overcome these resistance mechanisms. Strategies being explored for the broader mitomycin class, which could be applied to this compound, include:

Prodrug Development: Designing a liposomal prodrug of Mitomycin C has been shown to enhance its antitumor activity in drug-resistant tumor models. Such a formulation can preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect and may be better at evading drug efflux pumps like P-glycoprotein that contribute to resistance. researchwithrutgers.com

Nanoparticle Delivery Systems: Encapsulating Mitomycin C in nanoparticles is another strategy to improve its therapeutic index. Nanoparticles can alter the drug's pharmacokinetics, reduce systemic toxicity, and improve targeted delivery to cancer cells, such as in the intravesical treatment of bladder cancer. nih.gov

The unique propynyl (B12738560) group of this compound could also be leveraged for novel therapeutic modalities. For example, it could potentially be used in bioorthogonal catalysis applications, where a targeted catalyst could activate the drug specifically at the tumor site, minimizing systemic exposure. While speculative, these avenues represent exciting future directions for preclinical research aimed at repurposing and expanding the therapeutic potential of this mitomycin derivative.

Advanced Research Methodologies for N6 2 Propynylmitomycin C Investigations

High-Throughput Screening and Phenotypic Assays

High-throughput screening (HTS) represents a powerful approach for the discovery of novel anticancer compounds and for elucidating the mechanisms of action of existing drugs like N6-2-Propynylmitomycin C. d-nb.infocijournal.ru HTS allows for the rapid testing of large chemical libraries to identify molecules that modulate a specific biological pathway or exhibit a desired phenotypic effect. d-nb.info In the context of this compound, HTS can be employed in several ways:

Target Identification and Validation: HTS assays can be designed to screen for cellular components that interact with this compound, helping to identify its molecular targets.

Synergistic Drug Screening: HTS can be used to screen for compounds that enhance the cytotoxic effects of this compound, leading to the development of combination therapies.

Resistance Mechanism Studies: By screening libraries of compounds against cancer cells that have developed resistance to this compound, it is possible to identify molecules that can overcome this resistance.

Assay TypeApplication for this compoundPotential Findings
Target-based HTS Screening against a library of purified proteins.Identification of direct molecular binding partners.
Cell-based HTS Assessing cytotoxicity across a panel of cancer cell lines.Determination of cell-type specific sensitivity.
Synergistic Screen Co-treatment with libraries of known drugs.Discovery of drug combinations with enhanced efficacy.
Phenotypic Screen High-content imaging of cellular morphology.Characterization of drug-induced changes in cellular structure.

Advanced Spectroscopic and Imaging Techniques for Molecular Interactions

The propynyl (B12738560) group on this compound serves as a valuable tag for advanced spectroscopic and imaging techniques, enabling the visualization of its distribution and interactions within living cells.

Stimulated Raman Scattering (SRS) Microscopy: This emerging imaging technique is particularly well-suited for tracking small biomolecules tagged with alkynes. nih.gov The alkyne group has a unique Raman scattering signal in a spectral region that is relatively silent in biological samples, allowing for highly specific and sensitive detection without the need for bulky fluorescent labels that could alter the molecule's function. nih.gov SRS microscopy could be used to visualize the uptake and subcellular localization of this compound in real-time, providing insights into its mechanism of action at a molecular level.

Fluorescence Microscopy: While SRS offers label-free detection of the alkyne tag, the propynyl group can also be utilized in bioorthogonal "click chemistry" reactions to attach a fluorescent probe. This allows for the use of more conventional fluorescence microscopy techniques to study the molecule's behavior. For example, fluorescently tagged this compound could be used to:

Visualize its co-localization with specific cellular organelles or proteins.

Perform Förster Resonance Energy Transfer (FRET) studies to investigate its interaction with target molecules. nih.gov

Track its movement and fate within the cell over time.

Spectroscopic Studies: Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the molecular interactions of this compound with its biological targets, such as DNA. For instance, CD melting experiments have been used to characterize the stabilizing effects of small molecules on the G-quadruplex DNA structure of the c-myc oncogene promoter. mdpi.com Similar studies with this compound could reveal its specific binding modes and effects on DNA conformation.

TechniqueApplication for this compoundInformation Gained
Stimulated Raman Scattering (SRS) Live-cell imaging of the alkyne tag.Real-time tracking of subcellular distribution.
Confocal Fluorescence Microscopy Imaging after "click" reaction with a fluorescent probe.Visualization of co-localization with cellular structures.
Circular Dichroism (CD) Spectroscopy Studying interactions with DNA.Information on changes in DNA conformation upon binding.
Nuclear Magnetic Resonance (NMR) Determining the 3D structure of the drug-target complex.Detailed insights into the molecular binding interface.

Systems Biology Approaches for Network Analysis

Systems biology offers a holistic approach to understanding the complex cellular responses to drug treatment by analyzing the interactions between multiple components of a biological system. Instead of focusing on a single molecular target, systems biology investigates how a drug like this compound perturbs entire cellular networks.

A study on Mitomycin C and its analog, 10-decarbamoyl mitomycin C (DMC), demonstrated that these compounds trigger cytotoxicity in cancer cells through the regulation of the RAS and MAPK/ERK pathways. nih.govnih.gov This type of pathway analysis is central to systems biology. For this compound, similar approaches could be used to build a comprehensive picture of its effects on cellular signaling.

Key systems biology methodologies that can be applied to the study of this compound include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression across the entire genome in response to drug treatment. This can reveal which cellular pathways are most affected.

Proteomics: To identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To study the effects of the drug on cellular metabolism.

Network Analysis: Computational tools can be used to integrate these large datasets and construct interaction networks, revealing key nodes and pathways that are perturbed by this compound.

Omics ApproachApplication for this compoundPotential Discoveries
Transcriptomics Gene expression profiling of treated vs. untreated cells.Identification of differentially regulated genes and pathways.
Proteomics Analysis of protein abundance and modifications.Understanding the impact on cellular machinery and signaling.
Metabolomics Profiling of cellular metabolites.Elucidation of effects on metabolic pathways.
Network Biology Integration of multi-omics data.Construction of drug-response networks to identify key regulators.

Application of Genetic Perturbation Techniques (e.g., CRISPR-Cas9, RNAi) for Functional Genomics

Genetic perturbation techniques like CRISPR-Cas9 and RNA interference (RNAi) are invaluable tools for functional genomics, allowing researchers to systematically knock down or knock out specific genes to understand their role in a biological process. nih.govmit.edufrontiersin.org These techniques can be used in combination with this compound treatment to identify genes that are essential for its cytotoxic activity or that contribute to drug resistance.

CRISPR-Cas9 Screening: CRISPR-Cas9 technology allows for precise and permanent gene editing. nih.gov Genome-wide CRISPR screens can be performed to identify genes that, when knocked out, either sensitize or desensitize cancer cells to this compound. nih.gov This can lead to the identification of novel drug targets for combination therapies and provide a deeper understanding of the compound's mechanism of action.

TechniqueApplication for this compoundExpected Outcomes
CRISPR-Cas9 Knockout Screen Genome-wide screen for genes affecting drug sensitivity.Identification of essential genes for drug action and resistance mechanisms.
RNAi Knockdown Screen High-throughput screening with an shRNA library.Discovery of genes that modulate the cellular response to the compound.
Targeted CRISPR/RNAi Knockdown/knockout of specific genes of interest.Validation of candidate genes identified in genome-wide screens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.